Sutherlandin trans-p-coumarate

Description

Contextualization within the Chemistry of Natural Products

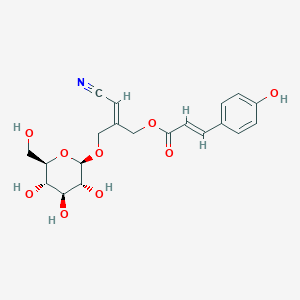

Natural products are a vast and diverse group of chemical compounds produced by living organisms. They are often classified based on their chemical structures and biosynthetic origins. Sutherlandin trans-p-coumarate is a glycoside, meaning it is a molecule in which a sugar is bound to another functional group via a glycosidic bond. nih.gov Specifically, it is a cyanogenic glycoside, characterized by the presence of a nitrile group (a carbon atom triple-bonded to a nitrogen atom). wikipedia.org

The structure of this compound is composed of a sutherlandin core molecule esterified with a trans-p-coumarate group. researchgate.net Sutherlandin itself is a nitrile-containing glucoside. nih.gov The addition of the trans-p-coumarate moiety, a derivative of cinnamic acid, adds to the structural complexity of the molecule.

This compound has been isolated from various plant sources, including the herbs of Exochorda racemosa and the aerial parts of Sorbaria sorbifolia var. stellipila. jst.go.jp The isolation and characterization of such compounds are fundamental to natural product research, often involving techniques like chromatography and spectroscopic analysis to determine their precise chemical structure.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H23NO9 |

| Molecular Weight | 421.4 g/mol |

| Appearance | Powder |

| Synonyms | (2E)-3-Cyano-2-[(β-D-glucopyranosyloxy)methyl]-2-propen-1-yl (2E) -3-(4-hydroxyphenyl)acrylate |

| Data sourced from multiple chemical suppliers and databases. chemfaces.comlookchem.com |

Overview of Cyanogenic Glycosides and Related Nitrile-Containing Metabolites in Plant Systems

Cyanogenic glycosides are a well-known class of plant defense compounds. wikipedia.org They are stored in an inactive form within plant cells. mdpi.com When plant tissue is damaged, for instance by an herbivore, enzymes are released that hydrolyze the glycosidic bond, liberating a sugar and a cyanohydrin. The cyanohydrin can then decompose to release toxic hydrogen cyanide. wikipedia.org

Nitrile-containing compounds, more broadly, are a diverse group of secondary metabolites found in plants. researchgate.net Their biosynthesis often involves the conversion of amino acids to aldoximes, which are then further metabolized to nitriles. mdpi.com These compounds can play various roles in plant biology, including defense against herbivores and pathogens, and as intermediates in the synthesis of other metabolites. mdpi.comresearchgate.net

The presence of a nitrile group is a key feature of this compound. This functional group is relatively uncommon in primary metabolism but is a hallmark of many specialized plant metabolites. wikipedia.org The study of compounds like this compound contributes to our understanding of the chemical diversity and ecological roles of nitrile-containing compounds in the plant kingdom.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-cyano-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2/b6-3+,13-7-/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEJUHBDYJVLND-DZXWJMGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC/C(=C/C#N)/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Sutherlandin Trans P Coumarate

Botanical Sources and Phytogeographical Distribution

Sutherlandin trans-p-coumarate has been identified and isolated from a select number of plant species. The following subsections detail the specific botanical sources from which this compound has been reported.

Identification in Sorbaria sorbifolia Varieties

Current phytochemical literature does not indicate the presence of this compound in Sorbaria sorbifolia. Extensive studies on the chemical constituents of this plant have led to the isolation of various other compounds, including flavonoids and phenolic acids. For instance, research on the medicative parts of S. sorbifolia has identified noreugenin, wogonin, 5,7,3',4'-tetrahydroxy-3-methoxyflavone, protocatechuic acid, benzoic acid, p-hydroxy benzoic acid, emodin, and daucosterol (B1680990) nih.gov. Other studies have focused on the antioxidant properties of phenolic compounds like tannins, phenolcarboxylic acids, and catechins in varieties of this species researchgate.netmdpi.com.

Isolation from Exochorda racemosa

This compound has been successfully isolated from Exochorda racemosa, a deciduous shrub belonging to the Rosaceae family. researchgate.net This plant is native to China and Central Asia. treesandshrubsonline.orgmissouribotanicalgarden.orgncsu.edu A study dedicated to the chemical constituents of Exochorda racemosa led to the isolation and identification of twenty compounds, one of which was this compound researchgate.net. This finding marks Exochorda racemosa as a confirmed botanical source of this compound.

Presence in Rostellularia procumbens

There are no scientific reports confirming the presence of this compound in Rostellularia procumbens (also known as Justicia procumbens). Phytochemical investigations of this plant, which is widely distributed in regions of China, Japan, India, and Australia, have revealed the presence of other classes of compounds, primarily lignans (B1203133) and triterpenoids. biocrick.comijrap.net Notably, compounds such as justicidin A, justicidin C, and ursolic acid have been isolated from this species biocrick.com.

Co-occurrence with Structurally Related Compounds in Plant Extracts

In the extracts of Exochorda racemosa where this compound was identified, it was found to co-occur with a diverse array of other phytochemicals. The isolation and characterization of these co-occurring compounds provide insight into the chemical profile of the plant.

The following table details the compounds that have been isolated from Exochorda racemosa alongside this compound:

| Compound Class | Compound Name |

| Alkaloid | N-p-coumaroyl-N′-caffeoylputrescine |

| Flavonoid | Apigenin 7-O-methylglucuronide |

| Flavonoid | Astragalin |

| Flavonoid | Nicotiflorin |

| Flavonoid | Kaempferol (B1673270) 3-neohesperidoside |

| Flavonoid | Rutin |

| Flavonoid | Apigenin |

| Flavonoid | Luteolin |

| Terpenoid | Linalool-1-oic acid |

| Terpenoid | Betulalbuside A |

| Triterpenoid | Ursolic acid |

| Triterpenoid | Corosolic acid |

| Other | Gynuramide II |

| Steroid | Beta-sitosterol |

| Steroid | Daucosterol |

| Nucleoside | Uridine |

| Nucleoside | Adenosine |

| Phenylpropanoid | Syringin |

| Phenylpropanoid | trans-4-hydroxycinnamic acid |

This co-occurrence with various flavonoids, terpenoids, and other phenolic compounds is a key aspect of the natural chemical environment of this compound within Exochorda racemosa.

Biosynthesis and Metabolic Pathways of Sutherlandin Trans P Coumarate

Enzymatic Pathways Leading to Cyanogenic Glycoside Formation

Cyanogenic glycosides are a diverse group of nitrogen-containing secondary metabolites in plants, and their biosynthesis is a multi-step process involving several key enzyme families. These compounds are derived from amino acids, and their formation is catalyzed by enzymes such as cytochrome P450s and glucosyltransferases.

The biosynthesis of cyanogenic glycosides is initiated by the conversion of an amino acid precursor by a cytochrome P450 enzyme belonging to the CYP79 family. This is followed by the action of other cytochrome P450 enzymes, typically from the CYP71 family, and finally, a glucosyltransferase stabilizes the resulting cyanohydrin.

Cytochrome P450 Enzymes (CYPs) : These heme-containing monooxygenases are crucial in the initial steps of cyanogenic glycoside biosynthesis. They catalyze the oxidation of the precursor amino acid to an aldoxime. The CYP superfamily is a large and diverse group of enzymes that play a central role in the metabolism of a wide array of compounds nih.govnih.govmdpi.comfrontiersin.orgyoutube.com. In the context of cyanogenic glycoside synthesis, specific families of CYPs are involved in a series of hydroxylation and dehydration reactions. For instance, the conversion of L-tyrosine to the cyanogenic glucoside dhurrin (B190987) in Sorghum bicolor involves the sequential action of CYP79A1 and CYP71E1 nih.gov. The CYP79 family is generally responsible for the initial N-hydroxylation of the amino acid precursor frontiersin.orgoup.com.

Glucosyltransferases (UGTs) : Following the formation of a reactive and unstable cyanohydrin intermediate by the cytochrome P450 enzymes, a UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the cyanohydrin. This glucosylation step is critical as it stabilizes the molecule, rendering it less toxic and allowing for its accumulation and storage within the plant cell. UGTs are a large family of enzymes responsible for the glycosylation of a wide range of substrates, thereby altering their solubility, stability, and biological activity nih.govresearchgate.net.

Table 1: Key Enzyme Families in Cyanogenic Glycoside Biosynthesis

| Enzyme Family | General Function in Biosynthesis |

| Cytochrome P450 (CYP79) | Catalyzes the initial conversion of an amino acid to an aldoxime. |

| Cytochrome P450 (CYP71) | Further metabolizes the aldoxime to a cyanohydrin. |

| Glucosyltransferases (UGTs) | Stabilizes the cyanohydrin by adding a glucose moiety. |

The elucidation of the biosynthetic pathway of the cyanogenic glucoside dhurrin from L-tyrosine in Sorghum bicolor has provided a model for understanding the intermediates involved in the formation of tyrosine-derived cyanogenic glycosides. Studies have identified several key intermediates in this pathway:

N-hydroxytyrosine : Tracer experiments have demonstrated that N-hydroxytyrosine is the first intermediate in the conversion of L-tyrosine to dhurrin. This was the first demonstration of the formation of an α-N-hydroxy-amino acid in a biological system nih.gov.

p-hydroxyphenylacetaldoxime : This aldoxime is a key intermediate formed from N-hydroxytyrosine. Both (E)- and (Z)-isomers of p-hydroxyphenylacetaldehyde oxime have been identified as intermediates in dhurrin biosynthesis nih.govresearchgate.netnih.govacs.org.

p-hydroxyphenylacetonitrile : The dehydration of p-hydroxyphenylacetaldoxime leads to the formation of p-hydroxyphenylacetonitrile nih.govnih.govosti.govbohrium.com. This nitrile is then hydroxylated to form the corresponding cyanohydrin.

The biosynthetic pathway for dhurrin is known to be a highly channeled process, where the intermediates are passed directly from one enzyme to the next within a metabolon, which is a multi-enzyme complex nih.govnih.gov. This channeling mechanism increases the efficiency of the pathway and prevents the release of potentially toxic intermediates.

Table 2: Investigated Intermediates in Tyrosine-Derived Cyanogenic Glycoside Biosynthesis

| Intermediate | Precursor | Product |

| N-hydroxytyrosine | L-tyrosine | p-hydroxyphenylacetaldoxime |

| p-hydroxyphenylacetaldoxime | N-hydroxytyrosine | p-hydroxyphenylacetonitrile |

| p-hydroxyphenylacetonitrile | p-hydroxyphenylacetaldoxime | p-hydroxymandelonitrile |

Proposed Mechanistic Formation of Sutherlandin and its Derivatives

The precise biosynthetic pathway for Sutherlandin, the cyanogenic glycoside moiety of Sutherlandin trans-p-coumarate, is not fully elucidated. However, a proposed mechanism involves the transformation of a related cyanogenic glycoside.

One proposed mechanism for the formation of Sutherlandin and its derivatives is through an allylic rearrangement of cardiospermins. Cardiospermin is a cyanogenic glycoside that has been isolated from plants of the Cardiospermum genus. An allylic rearrangement is a chemical reaction where a double bond in an allyl chemical compound shifts to the adjacent carbon atom. While this mechanism is plausible from a chemical standpoint, direct enzymatic evidence for this transformation in the biosynthesis of Sutherlandin has not been definitively established in the literature.

Integration within the General Phenylpropanoid Pathway

The trans-p-coumarate moiety of this compound is synthesized via the general phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, lignins, and coumarins.

A key enzyme in the phenylpropanoid pathway is 4-coumarate-CoA ligase (4CL). This enzyme catalyzes the activation of p-coumaric acid by converting it to its corresponding CoA thioester, p-coumaroyl-CoA. This activation step is essential for the subsequent transfer of the p-coumaroyl group to an acceptor molecule, in this case, the Sutherlandin glycoside, to form the final ester.

The reaction catalyzed by 4CL is as follows:

ATP + 4-coumarate + CoA ⇌ AMP + diphosphate (B83284) + 4-coumaroyl-CoA wikipedia.org

4CL is a critical branch point enzyme in phenylpropanoid metabolism, channeling the flux of hydroxycinnamic acids into various downstream biosynthetic pathways oup.comfrontiersin.orgnih.govresearchgate.netnih.gov. The activated p-coumaroyl-CoA can then be utilized by various transferase enzymes to form a range of p-coumarate esters. In many plants, multiple isoforms of 4CL exist, and they often exhibit different substrate specificities and expression patterns, which contributes to the diversity of phenylpropanoid products nih.govplos.org. The biosynthesis of the trans-p-coumarate ester of Sutherlandin likely involves a specific acyltransferase that utilizes p-coumaroyl-CoA as the donor substrate and the Sutherlandin glycoside as the acceptor.

Table 3: Role of 4CL in the Phenylpropanoid Pathway

| Enzyme | Substrate | Product | Role in this compound Biosynthesis |

| 4-Coumarate-CoA Ligase (4CL) | p-coumaric acid, ATP, CoA | p-coumaroyl-CoA, AMP, diphosphate | Activates p-coumaric acid for esterification. |

Considerations of Metabolic Flux and Regulation within Plant Systems

The biosynthesis of a specialized metabolite such as this compound is intricately controlled within the plant's metabolic network. The availability of its precursors, sutherlandin and particularly trans-p-coumaroyl-CoA, is governed by the metabolic flux through their respective biosynthetic pathways and a complex web of regulatory mechanisms. The phenylpropanoid pathway, responsible for producing p-coumaroyl-CoA, is one of the most extensively studied pathways in plant secondary metabolism and serves as a paradigm for understanding metabolic regulation. frontiersin.orgeco-vector.com

The flow of carbon from primary metabolism, specifically the shikimate pathway which produces phenylalanine, into the phenylpropanoid pathway is a critical control point. purdue.eduresearchgate.net This metabolic flux is directed by the activity of key enzymes and is responsive to a variety of internal developmental cues and external environmental stimuli. eco-vector.com

Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway is a primary level of regulation. eco-vector.com Families of transcription factors, including MYB, bHLH, and WD40 proteins, are known to act as master switches, often in combinatorial complexes, to activate or repress the transcription of pathway genes like PAL, C4H, and 4CL. oup.com This regulation allows the plant to coordinate the production of p-coumaroyl-CoA with specific developmental stages (e.g., lignification of cell walls) or in response to stresses like UV radiation, wounding, or pathogen attack. eco-vector.commdpi.com For instance, increased expression of these genes is often observed during defense responses, leading to the accumulation of phenolic compounds. eco-vector.com

Enzymatic Regulation: The activity of the biosynthetic enzymes themselves is also subject to regulation. Feedback inhibition, where a downstream product of the pathway inhibits the activity of an earlier enzyme, is a common mechanism. This allows the cell to quickly modulate the metabolic flux in response to changing concentrations of intermediates or end-products, preventing their potentially toxic accumulation and conserving metabolic energy. Phenylalanine ammonia-lyase (PAL), the gateway enzyme of the pathway, is a known site for such regulation. researchgate.net

Metabolic Channeling and Branch Point Control: The phenylpropanoid pathway is highly branched, with p-coumaroyl-CoA standing at a major metabolic crossroads. nih.govmdpi.com From this central intermediate, metabolic flux can be directed towards the biosynthesis of a vast array of compounds, including flavonoids, lignins, stilbenes, and hydroxycinnamic acid esters. frontiersin.orgmdpi.com The commitment of p-coumaroyl-CoA to a specific branch is determined by the relative activities, substrate specificities, and spatial/temporal expression of the downstream enzymes. For example, the competition between chalcone (B49325) synthase (CHS), the entry point into flavonoid biosynthesis, and a putative hydroxycinnamoyltransferase (HCT) responsible for forming an ester like this compound, would be a key determinant of the final product profile. researchgate.netnih.gov Enzymes like HCT are part of the BAHD acyltransferase superfamily, which are known to be involved in the synthesis of diverse plant metabolites. researchgate.netpnas.org

The regulation of these branch point enzymes is crucial for controlling the metabolic output. Their gene expression is often differentially regulated by the same transcription factor networks that control the upstream general phenylpropanoid pathway, allowing for a coordinated but specific metabolic response. oup.com This intricate control ensures that the plant can dynamically allocate its metabolic resources to the synthesis of specific phenylpropanoid derivatives as required for its growth, development, and interaction with the environment. frontiersin.org Therefore, the production of this compound would be highly dependent on the metabolic status of the cell and the fine-tuned regulation of the flux of precursors through the phenylpropanoid pathway.

Interactive Data Table: Key Enzymes in the Putative Biosynthesis of this compound

The table below summarizes the key enzymes and their roles in the proposed biosynthetic pathway leading to this compound.

| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine → Cinnamic acid | General Phenylpropanoid Pathway |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | General Phenylpropanoid Pathway |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | General Phenylpropanoid Pathway |

| Hydroxycinnamoyltransferase | HCT | p-Coumaroyl-CoA + Sutherlandin → this compound | Final Esterification (Putative) |

Note: The biosynthesis of Sutherlandin involves a separate, complex pathway leading to the formation of the cyanogenic glucoside acceptor molecule. The final esterification step is putative and based on known activities of hydroxycinnamoyltransferases in plants.

Isolation and Purification Methodologies for Sutherlandin Trans P Coumarate

Extraction Techniques from Various Plant Matrices

The initial step in isolating Sutherlandin trans-p-coumarate involves its extraction from the plant matrix, typically from the leaves and aerial parts of species such as Sutherlandia frutescens. A common and effective method is solvent partitioning, which separates compounds based on their differential solubility in immiscible solvents.

A typical extraction procedure begins with the maceration of dried and powdered plant material in a polar solvent, such as methanol (B129727) or an ethanol-water mixture, to create a crude extract. This extract is then concentrated and subjected to a series of liquid-liquid extractions with solvents of increasing polarity. For instance, the aqueous suspension of the crude extract can be successively partitioned with:

n-Hexane: To remove nonpolar compounds like fats, waxes, and sterols.

Chloroform (B151607): To eliminate chlorophyll (B73375) and other pigments.

n-Butanol: Sutherlandins and other polar flavonoid glycosides preferentially partition into the n-butanol phase.

This systematic partitioning enriches the n-butanol fraction with the desired flavonoid glycosides, including this compound, making it suitable for further chromatographic purification.

Chromatographic Separation and Purification Strategies

Following extraction and preliminary purification through solvent partitioning, various chromatographic techniques are employed to isolate this compound from the enriched extract. The selection and sequence of these techniques are critical for achieving high purity.

Utilization of Silica (B1680970) Gel Chromatography

Silica gel column chromatography is a widely used adsorption chromatography technique for the separation of flavonoids. nih.gov The stationary phase, silica gel, is polar, and separation is achieved based on the differential adsorption of compounds from the mobile phase. Nonpolar compounds elute first, followed by compounds of increasing polarity.

For the separation of flavonoid glycosides, a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a mobile phase gradient of methylene (B1212753) chloride and methanol can be used. google.com Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound. While effective for initial fractionation, silica gel chromatography may not provide sufficient resolution to separate closely related acylated flavonoid glycosides.

| Stationary Phase | Mobile Phase System (Example) | Elution Mode | Application in Flavonoid Separation |

| Silica Gel | Hexane-Acetone | Gradient | Initial fractionation and separation of flavonoid aglycones and less polar glycosides. nih.gov |

| Silica Gel | Methylene Chloride-Methanol | Gradient | Separation of flavonoid glycosides of varying polarity. google.com |

| Silica Gel | Chloroform-Methanol | Gradient | Purification of flavonoid fractions. nih.gov |

Application of Sephadex LH-20 Chromatography

Sephadex LH-20 is a versatile size-exclusion and partition chromatography medium that is highly effective for the purification of flavonoids. nih.govnih.gov It is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size and polarity. prep-hplc.com The use of different eluents, such as methanol, ethanol (B145695), or mixtures with water or chloroform, allows for the separation of a wide range of flavonoid derivatives. nih.govnih.gov

In the context of purifying acylated flavonoid glycosides, Sephadex LH-20 chromatography is often used as an intermediate or final purification step. The crude or partially purified flavonoid fraction is loaded onto the column and eluted with an appropriate solvent system. For instance, a mixture of chloroform and methanol (1:1) has been successfully used to purify flavonoid glycosides. nih.gov The separation mechanism on Sephadex LH-20 involves a combination of molecular sieving and partition chromatography, which provides excellent resolution for separating complex mixtures of flavonoids. nih.govnih.gov

| Eluent System | Flavonoid Classes Separated | Reference |

| Methanol | Flavonols, Flavones, Flavanones | nih.gov |

| Methanol-Water | Glycosylated Flavonols | nih.gov |

| Chloroform-Methanol | Flavonoid Glycosides | nih.govnih.gov |

| Ethanol | Flavonoid Aglycones | auctoresonline.org |

Implementation of MCI Gel and RP-18 Column Chromatography

Reversed-phase (RP) chromatography is a powerful technique for the separation of flavonoids based on their hydrophobicity. scienceopen.com RP-18, which consists of silica particles functionalized with octadecyl (C18) chains, is the most common stationary phase for this purpose. scienceopen.com MCI GEL® CHP20P is another type of reversed-phase resin, based on a polystyrene matrix, that offers excellent separation for polar compounds.

In RP-18 column chromatography, a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used. scienceopen.com The retention of flavonoids increases with their hydrophobicity. scienceopen.com Gradient elution, where the proportion of the organic solvent is gradually increased, is commonly employed to achieve optimal separation of complex flavonoid mixtures. nih.gov This technique is particularly well-suited for separating acylated flavonoid glycosides, as the acyl group increases the hydrophobicity of the molecule, leading to longer retention times compared to their non-acylated counterparts. scienceopen.com

MCI GEL® CHP20P is utilized in medium-pressure liquid chromatography (MPLC) for the enrichment of flavonoids from crude extracts. researchgate.net A linear gradient of water and ethanol can be used to selectively enrich the target compounds before further purification by preparative HPLC. researchgate.net

Employment of Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final and most powerful step in the purification of this compound. nih.govnih.gov It utilizes the same principles as analytical HPLC but on a larger scale to isolate pure compounds. Reversed-phase columns, such as those packed with C18 material, are commonly used. nih.gov

The partially purified fractions obtained from previous chromatographic steps are injected onto the preparative HPLC column. A carefully optimized gradient of a polar solvent (e.g., water with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase. nih.gov The effluent is monitored with a UV detector, and the fractions corresponding to the peak of this compound are collected. This technique can yield the target compound with very high purity (often >95%). mdpi.com

| Column Type | Mobile Phase System (Example) | Detection | Application |

| Reversed-Phase C18 | Water (with 0.1% Acetic Acid) - Methanol | UV (e.g., 276 nm) | Final purification of flavonoid glycosides to high purity. nih.gov |

| Reversed-Phase C18 | Water (with 0.1% Acetic Acid) - Acetonitrile | UV | Isolation of individual acylated flavonoid glycosides from complex mixtures. nih.gov |

Structural Elucidation and Advanced Characterization Approaches

Spectroscopic Techniques for Definitive Structure Determination

The precise molecular architecture of Sutherlandin trans-p-coumarates is pieced together using evidence from multiple spectroscopic disciplines. Each technique provides unique insights into the connectivity and spatial arrangement of the atoms within these intricate natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Sutherlandin trans-p-coumarates. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential to unambiguously determine the complex spin systems of the flavonoid, sugar, and p-coumaroyl moieties.

¹H NMR: This experiment identifies all the proton signals in the molecule, providing information on their chemical environment, multiplicity (splitting patterns), and integration (number of protons). Key signals would include those for the aromatic protons of the flavonoid A and B rings, the anomeric protons of the sugar units, and the vinyl protons of the trans-p-coumaroyl group.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyl, aromatic, aliphatic, glycosidic).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons within the individual building blocks of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different structural units, for example, identifying the attachment point of the sugar to the flavonoid, the inter-glycosidic linkages if multiple sugars are present, and the position of the trans-p-coumaroyl ester on the sugar.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry, such as the orientation of the glycosidic bonds and the conformation of the molecule.

A representative, though hypothetical, data table for the ¹H and ¹³C NMR signals of a Sutherlandin trans-p-coumarate is presented below to illustrate the type of data obtained.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Flavonoid Moiety | ||

| 2 | 158.5 | |

| 3 | 135.2 | |

| 4 | 179.3 | |

| 5 | 162.8 | 6.25 (d, 2.1) |

| 6 | 99.5 | 6.45 (d, 2.1) |

| 7 | 165.1 | |

| 8 | 94.7 | |

| 9 | 157.9 | |

| 10 | 105.2 | |

| 1' | 122.5 | |

| 2' | 115.8 | 7.85 (d, 2.2) |

| 3' | 146.3 | |

| 4' | 150.1 | |

| 5' | 116.5 | 6.95 (d, 8.5) |

| 6' | 123.4 | 7.75 (dd, 8.5, 2.2) |

| Sugar Moiety | ||

| 1'' | 102.3 | 5.40 (d, 7.5) |

| ... | ... | ... |

| trans-p-Coumaroyl Moiety | ||

| 1''' | 126.8 | |

| 2'''/6''' | 130.5 | 7.45 (d, 8.6) |

| 3'''/5''' | 116.2 | 6.80 (d, 8.6) |

| 4''' | 161.1 | |

| 7''' | 145.9 | 7.60 (d, 15.9) |

| 8''' | 114.8 | 6.30 (d, 15.9) |

| 9''' | 168.2 |

Note: This table is a hypothetical representation and does not correspond to experimentally verified data for a specific this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the Sutherlandin trans-p-coumarates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides valuable structural information, such as the sequence of sugar units and the nature of the flavonoid aglycone. For instance, the loss of a p-coumaroyl group followed by the sequential loss of sugar residues can be observed, confirming the connectivity of the different components.

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

| [M+H]⁺ | 771.2134 | 771.2130 | Protonated molecule |

| [M+Na]⁺ | 793.1953 | 793.1949 | Sodiated adduct |

| [M+H - 162]⁺ | 609.1607 | 609.1605 | Loss of a hexose (B10828440) unit |

| [M+H - 146]⁺ | 625.1556 | 625.1554 | Loss of a deoxyhexose unit |

| [M+H - 146 - 162]⁺ | 463.1029 | 463.1027 | Loss of deoxyhexose and hexose |

| [Aglycone+H]⁺ | 303.0504 | 303.0501 | Flavonoid aglycone (e.g., Quercetin) |

Note: This table is a hypothetical representation of possible mass spectrometry data.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the flavonoid chromophore. The UV spectrum of a flavonoid typically shows two major absorption bands: Band I (usually 300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (usually 240-280 nm) related to the A-ring benzoyl system. The presence of the p-coumaroyl group also contributes to the UV absorption profile.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include:

O-H stretching (around 3400 cm⁻¹) from the hydroxyl groups on the flavonoid and sugar moieties.

C=O stretching (around 1700-1650 cm⁻¹) from the ester carbonyl of the p-coumaroyl group and the ketone of the flavonoid C-ring.

C=C stretching (around 1600-1450 cm⁻¹) from the aromatic rings.

C-O stretching (around 1200-1000 cm⁻¹) from the glycosidic linkages and ester bond.

Investigation of Stereochemical Configurations

The determination of the stereochemistry of Sutherlandin trans-p-coumarates is a critical aspect of their structural elucidation. This involves establishing the absolute configuration of the chiral centers in the sugar moieties and the flavonoid core (if applicable), as well as the geometry of the glycosidic linkages.

Sugar Configuration: The D or L configuration of the monosaccharide units is typically determined by acid hydrolysis of the glycoside, followed by derivatization of the released sugars and comparison with authentic standards using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Glycosidic Linkages: The anomeric configuration (α or β) of the glycosidic bonds is determined primarily by NMR spectroscopy. The coupling constant (³JH1,H2) of the anomeric proton is a key indicator: a large coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, suggesting a β-anomer in the case of glucopyranosides, while a smaller coupling constant (typically < 4 Hz) suggests an α-anomer. NOESY experiments can also provide crucial through-space correlations that help to confirm the anomeric configuration.

Flavonoid Stereochemistry: For flavonoid classes that possess chiral centers, such as flavanones, the relative and absolute stereochemistry can be investigated using a combination of NMR (NOESY) and circular dichroism (CD) spectroscopy.

The comprehensive structural characterization of Sutherlandin trans-p-coumarates, integrating data from this suite of advanced analytical techniques, is essential for understanding their chemical properties and biological activities.

Preclinical Pharmacological and Biological Activities of Sutherlandin Trans P Coumarate

Anti-inflammatory Modulatory Effects

The potential anti-inflammatory properties of Sutherlandin trans-p-coumarate can be inferred from research on related compounds, particularly the effects of the trans-p-coumaroyl esterification on parent molecules and the activities of extracts from plants containing sutherlandins.

Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by macrophages can contribute to tissue damage. While direct studies on this compound are not available, research on analogous compounds provides valuable insights. For instance, a study on tormentic acid and its 3-O-trans-p-coumaroyl ester (trans-TACE) demonstrated that the esterified form significantly reduced cellular NO levels compared to the parent compound, tormentic acid nih.gov. This suggests that the addition of a trans-p-coumarate group can enhance the NO inhibitory activity of a molecule.

An ethanolic extract of Sutherlandia frutescens, a plant known to contain sutherlandin compounds, has been shown to inhibit the production of nitric oxide in murine neurons and a microglia cell line nih.gov. However, the same study noted that the observed anti-inflammatory activities in their macrophage-dependent screening assay did not appear to be mediated by sutherlandins themselves nih.gov. This indicates that while the plant extract has anti-inflammatory potential, the specific contribution of sutherlandins and their derivatives requires further investigation.

Table 1: Effects of Related Compounds on Nitric Oxide (NO) Production

| Compound/Extract | Model System | Effect on NO Production | Reference |

|---|---|---|---|

| 3-O-trans-p-coumaroyltormentic acid (trans-TACE) | Cellular models | Significant reduction | nih.gov |

| Sutherlandia frutescens ethanolic extract (SFE) | Murine neurons and microglia | Inhibition | nih.gov |

| Sutherlandins (from SFE) | Macrophage-dependent assay | No direct mediation observed | nih.gov |

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammatory responses in macrophages. It triggers signaling pathways that lead to the production of pro-inflammatory cytokines and mediators.

Studies on tormentic acid's trans-p-coumaroyl ester have shown that this derivative can suppress both TLR4-dependent and -independent NF-κB activation nih.gov. The NF-κB signaling pathway is a crucial regulator of the inflammatory response. The esterified compound also significantly decreased the production of pro-inflammatory cytokines, including TNFα, IL-8, CCL2, CXCL5, and CXCL11, in LPS-stimulated THP-1 macrophages nih.gov. This highlights the potential for the trans-p-coumarate moiety to enhance the anti-inflammatory effects of a parent molecule by targeting key inflammatory signaling pathways.

While an ethanolic extract of Sutherlandia frutescens has been reported to mitigate LPS-induced reactive oxygen species (ROS) and NO production in microglial cells, the direct role of sutherlandins in this effect remains to be fully elucidated nih.gov.

Antioxidant and Oxidative Stress Mitigation Potential

The antioxidant properties of natural compounds are often attributed to their ability to scavenge free radicals and modulate cellular redox balance. The structure of this compound, containing a phenolic p-coumarate group, suggests a potential for such activities.

Cellular redox homeostasis is the maintenance of a balance between reactive oxygen species (ROS) production and antioxidant defenses. Oxidative stress occurs when this balance is disrupted, leading to cellular damage.

The study on 3-O-trans-p-coumaroyltormentic acid showed that this ester derivative significantly reduced cellular ROS levels compared to its parent compound, tormentic acid nih.gov. This indicates that the esterification with trans-p-coumaric acid can enhance a molecule's ability to mitigate oxidative stress at a cellular level. Given that extracts of Sutherlandia frutescens have demonstrated antioxidant properties, it is plausible that derivatives like this compound could play a role in cellular protection against oxidative damage nih.gov.

Table 2: Antioxidant Activities of Related Compounds

| Compound/Derivative | Assay/Model | Observed Antioxidant Effect | Reference |

|---|---|---|---|

| 3-O-trans-p-coumaroyltormentic acid | Cellular models | Significant reduction of ROS | nih.gov |

| Eicosanyl-cis-p-coumarate | DPPH free radical scavenging | Moderate scavenging ability | researchgate.net |

| p-coumaric acid acylated anthocyanins | Antioxidant assays | Increased antioxidant activity | mdpi.com |

| Sutherlandia frutescens extracts | DPPH free-radical scavenging | Demonstrated antioxidant properties | nih.gov |

Mechanistic Insights from Analogue and Derivative Studies

The study of analogues and derivatives provides crucial insights into the structure-activity relationships of a compound. In the case of this compound, the comparison between a parent molecule and its trans-p-coumaroyl ester derivative is particularly informative.

Research has shown that modifications at the C3 position of pentacyclic triterpenes, such as esterification with hydroxycinnamoyl groups, can enhance bioavailability, solubility, and biological activity compared to the non-esterified forms nih.gov. The study on 3-O-trans-p-coumaroyltormentic acid provides strong evidence for this, where the ester derivative exhibited enhanced anti-inflammatory and antioxidant effects nih.gov. These enhancements are attributed to the suppression of NF-κB activation and a broad inhibition of pro-inflammatory cytokines and chemokines nih.gov.

These findings suggest a general principle where the addition of a trans-p-coumarate moiety can significantly augment the biological activities of a parent molecule. This provides a strong rationale for investigating this compound as a potentially more active form of its parent sutherlandin.

Exploration of Molecular Targets and Intracellular Signaling Pathways (e.g., Nrf2 pathway, autophagy pathways)

Currently, there is a lack of specific research data identifying the direct molecular targets of this compound. Furthermore, its influence on key intracellular signaling pathways, such as the Nrf2 and autophagy pathways, has not been elucidated in published studies. The broader extracts of Lessertia frutescens, the plant from which sutherlandins are derived, have been noted for their antioxidant properties, which may suggest a potential interaction with pathways like Nrf2, a master regulator of the antioxidant response. However, direct evidence for the modulation of the Nrf2 or autophagy pathways by this compound or its related cycloartane (B1207475) glycosides is not available in the current scientific literature.

Modulation of Cellular Processes (e.g., apoptosis, ferroptosis)

The cellular effects of this compound have not been individually characterized. However, studies on extracts from Lessertia frutescens suggest a complex role in regulating apoptosis, a form of programmed cell death. The impact of these extracts appears to be cell-type dependent, exhibiting both pro-apoptotic and anti-apoptotic activities.

In cancer cell lines, extracts of L. frutescens have been shown to induce apoptosis. For instance, treatment of esophageal cancer cells with these extracts led to an increase in markers of apoptosis. Conversely, in other contexts, such as in Leydig cells exposed to inflammatory stimuli, L. frutescens extracts have demonstrated a protective effect by inhibiting apoptosis. This dual activity suggests that the constituent compounds, which would include this compound, may have a nuanced role in the regulation of apoptotic pathways. The specific contribution of this compound to these observed effects remains to be determined. There is currently no available research on the role of this compound in the regulation of ferroptosis.

Investigation in Diverse Preclinical Models

Immunomodulatory Effects on Specific Immune Cell Subsets (e.g., splenocyte proliferation, natural killer cell activity)

Direct studies on the immunomodulatory effects of isolated this compound are not available. However, research on extracts from Sutherlandia frutescens (a synonym for Lessertia frutescens) has provided insights into its potential immunomodulatory properties. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that these extracts can modulate the secretion of various cytokines, which are key signaling molecules in the immune system.

The effects of S. frutescens extracts on cytokine secretion are dose-dependent. For example, high doses of an ethanol (B145695) extract were found to significantly decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In contrast, a high dose of a water extract also decreased TNF-α but increased IL-1β and interferon-gamma (IFN-γ), a cytokine crucial for antiviral responses nih.govnih.govnih.gov. These findings suggest that compounds within the extract, including potentially this compound, can influence the activity of immune cells. However, without studies on the isolated compound, these effects cannot be directly attributed to this compound.

Table 1: Effect of Sutherlandia frutescens Extracts on Cytokine Secretion in Human PBMCs

| Cytokine | Effect of High Dose Ethanol Extract | Effect of High Dose Water Extract |

|---|---|---|

| TNF-α | Decreased | Decreased |

| IL-1β | Decreased | Increased |

| IFN-γ | Not specified | Increased |

| IL-6 | Decreased | Not specified |

| IL-8 | Increased | Not specified |

| IL-10 | Decreased | Decreased |

| IL-12 | Decreased | Not specified |

This table is based on data from studies on crude extracts and does not represent the effects of isolated this compound.

Antifungal Activities of Related Esters

There is limited information specifically on the antifungal activity of this compound. However, a study investigating the biological activities of four new cycloartane glycosides, sutherlandiosides A–D, isolated from Sutherlandia frutescens, was conducted. These compounds were tested against a panel of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The results indicated that none of these sutherlandiosides exhibited antifungal activity at the highest tested concentration of 20 µg/mL nih.gov. While these compounds are structurally related to this compound, this finding suggests that this class of cycloartane glycosides from S. frutescens may not possess potent antifungal properties.

Antiparasitic Activities (e.g., Trypanocidal Effects)

Specific studies on the antiparasitic effects of this compound are not present in the available literature. However, research into the parent compounds that form this ester provides some relevant context. The cycloartane glycoside core and the trans-p-coumaric acid moiety may both contribute to potential biological activities.

A study on sutherlandiosides A–D, which share the cycloartane glycoside structure, tested their antimalarial activity against Plasmodium falciparum. The compounds were found to be inactive at the highest tested concentration of 40 µg/mL nih.gov.

On the other hand, derivatives of p-coumaric acid have shown some promise as antiparasitic agents. For instance, certain esters of p-coumaric acid have demonstrated activity against Leishmania braziliensis and Plasmodium falciparum mdpi.com. This suggests that the trans-p-coumarate portion of this compound could potentially confer some antiparasitic properties, although this remains to be experimentally verified for the intact molecule.

Structure-Activity Relationship (SAR) Studies

There are no specific structure-activity relationship (SAR) studies available for this compound. Such studies would require the synthesis and biological evaluation of a series of analogues to determine how modifications to its chemical structure affect its biological activity.

However, SAR studies on related, simpler molecules can offer some preliminary insights. For example, research on derivatives of trans-cinnamic acid, which is structurally related to p-coumaric acid, has been conducted to evaluate their α-glucosidase inhibitory activity. These studies have shown that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency nih.gov. For instance, a methoxy (B1213986) group at the 4-position of the ring was found to be beneficial for activity. Increasing the bulkiness of substituents at this position tended to decrease activity nih.gov. While these findings are for a different biological target, they highlight the principle that small structural changes can lead to significant differences in biological effect. Applying this to this compound, it can be hypothesized that the nature of the ester linkage, the specific cycloartane glycoside core, and the hydroxylation pattern of the coumarate moiety will all be critical determinants of its biological activities.

Information regarding "this compound" is not available in the public domain.

Extensive research using the provided search terms did not yield any specific information about a chemical compound named "this compound." Similarly, searches for the biological activities of individual Sutherlandin compounds (A, B, C, D) in the context of structural modifications and comparative analysis with cyanogenic glycosides and p-coumarate derivatives did not provide relevant data.

The term "Sutherlandin" is associated with flavonoid glycosides isolated from the plant Sutherlandia frutescens. However, the literature available through the performed searches does not describe a "trans-p-coumarate" ester of any of these compounds.

Therefore, it is not possible to generate the requested article on "" with the specified outline and subsections, as there is no scientific data to support the content.

Analytical and Quantification Methods in Research

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of sutherlandins. Research has established robust HPLC methods, typically employing reverse-phase chromatography, for the analysis of the primary sutherlandins (A, B, C, and D), and these methods are directly applicable to their derivatives, including Sutherlandin trans-p-coumarate.

A common approach involves using a C18 stationary phase, which effectively separates the moderately polar flavonoid glycosides. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a small percentage of an acid like acetic or formic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. This gradient elution allows for the separation of a wide range of compounds with varying polarities within a single analytical run.

Table 1: Typical HPLC Parameters for Sutherlandin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reverse Phase C18 (RP-18) | researchgate.net |

| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid | researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid or 0.1% Formic Acid | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

| Detection Wavelength | ~260 nm | researchgate.net |

The method's validation includes assessing linearity, repeatability, limits of detection (LOD), and limits of quantification (LOQ). For sutherlandins A-D, LODs have been reported in the range of 0.1 to 7.5 µg/mL, with LOQs ranging from 0.5 to 25 µg/mL, demonstrating the sensitivity of the technique. researchgate.net

HPLC systems are coupled with various detectors for the identification and quantification of the eluting compounds. For flavonoids like sutherlandins, the most common detector is the Ultraviolet-Visible (UV/Vis) or Photodiode Array (PDA) detector. researchgate.net Flavonoids possess chromophores that absorb light in the UV region. Sutherlandins, being derivatives of quercetin (B1663063) and kaempferol (B1673270), exhibit a characteristic UV absorption maximum at approximately 260 nm, making this an ideal wavelength for their selective detection and quantification. researchgate.net A PDA detector offers the advantage of acquiring the full UV spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectra with that of a known standard.

Advanced Mass Spectrometry-Based Quantification Approaches

For unambiguous identification and highly sensitive quantification, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. This hyphenated approach provides information on both the retention time of a compound and its mass-to-charge ratio (m/z), offering a high degree of specificity.

Techniques such as Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) mass spectrometry have been utilized for the confirmation of sutherlandins in various samples. researchgate.net ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, allowing for the determination of the molecular weight of the compound. researchgate.net

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, a specific parent ion (e.g., the [M+H]⁺ of a sutherlandin) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, the fragmentation of sutherlandins often yields ions corresponding to the loss of sugar moieties and the underlying quercetin or kaempferol aglycone, which is crucial for structural elucidation.

Spectrophotometric Assays for Evaluation of Biochemical Activities

Spectrophotometry provides a rapid and cost-effective means to evaluate the biochemical activities of compounds like this compound, particularly their antioxidant potential. While specific studies on the isolated trans-p-coumarate derivative are limited, the antioxidant capacity of Sutherlandia frutescens extracts, rich in sutherlandins, has been evaluated using these methods. mdpi.comnih.gov The activity of these extracts shows a strong correlation with their total flavonoid content, indicating that sutherlandins are major contributors. mdpi.comnih.gov

Common spectrophotometric assays used for this purpose include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which is observed as a color change from violet to yellow. mdpi.comnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay : The FRAP assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction produces a blue-colored complex (Fe²⁺-TPTZ), and the change in absorbance is measured spectrophotometrically at around 593 nm. mdpi.com

These assays are valuable for the initial screening of the antioxidant activity of sutherlandins and their derivatives, providing insights into their potential to mitigate oxidative stress.

Research Challenges and Future Perspectives for Sutherlandin Trans P Coumarate

Complete Elucidation of Biosynthetic and Catabolic Routes

A significant hurdle in the study of Sutherlandin trans-p-coumarate is the incomplete understanding of its formation and degradation in plants. The biosynthesis is presumed to originate from the well-established phenylpropanoid pathway, which generates precursors like p-coumaric acid. wikipedia.orgnih.govfrontiersin.org The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then hydroxylated to form p-coumaric acid. nih.govresearchgate.net The enzyme 4-coumarate:CoA ligase (4CL) then activates p-coumaric acid into its thioester, p-coumaroyl-CoA, a critical intermediate for both flavonoid and lignin (B12514952) biosynthesis. researchgate.netfrontiersin.orgnih.gov

The subsequent steps leading specifically to this compound remain speculative. It likely involves the convergence of the flavonoid biosynthetic pathway to create a sutherlandin (flavonol glycoside) core, followed by an esterification step where a trans-p-coumaroyl group is attached, a reaction catalyzed by specific transferase enzymes that have yet to be identified. A primary research challenge is to identify and characterize the full suite of enzymes—including specific glycosyltransferases and acyltransferases—responsible for its unique structure.

Similarly, the catabolic (breakdown) pathways are unknown. Research is needed to determine how the compound is turned over within the plant, whether it is sequestered in vacuoles, or how it is degraded in response to developmental or environmental cues. Understanding these routes is crucial for optimizing plant-based production and for metabolic engineering efforts.

Comprehensive Understanding of Molecular Mechanisms Underlying Observed Biological Activities

While the parent plant extracts exhibit antioxidant, anti-inflammatory, and anticancer properties, the specific contribution and molecular mechanisms of this compound are not well defined. benthamscience.comnih.gov Flavonoids, as a class, are known to exert their effects through various mechanisms, including scavenging reactive oxygen species (ROS), chelating metal ions, and modulating key cellular signaling pathways involved in inflammation and cell proliferation. nih.govnih.gov

The glycoside and p-coumarate portions of the molecule likely play a crucial role in its bioavailability and mechanism of action. Flavonoid glycosides can be transported across intestinal epithelia by hexose (B10828440) transporters like SGLT1 and GLUT2. nih.govacs.org The sugar moiety generally affects absorption and metabolism, often requiring hydrolysis by gut microbiota before the aglycone can be absorbed. nih.gov Future research must focus on in-vitro and in-vivo studies to determine how this compound is absorbed and metabolized, and to identify its specific molecular targets. Investigating its influence on inflammatory pathways (e.g., NF-κB, MAPK) and apoptosis-related proteins is essential to validate its therapeutic potential.

Exploration of Ecological Roles and Plant-Environment Interactions

Phenylpropanoids, including flavonoids and their derivatives, are vital for plant survival, acting as a first line of defense against environmental stressors. wikipedia.orgfrontiersin.orgnih.gov These compounds provide protection from UV radiation, deter herbivores, and exhibit antimicrobial properties against pathogens. wikipedia.orgnih.gov The accumulation of such specialized metabolites is often induced by biotic or abiotic stress. frontiersin.orgresearchgate.net

The specific ecological role of this compound is an open question. Its complex structure may confer specific advantages, perhaps acting as a more potent or stable defense compound than its individual precursors. Future ecological studies should investigate the compound's accumulation in plants under different stress conditions, such as pathogen attack, insect herbivory, drought, or high UV exposure. Furthermore, its potential role in symbiotic interactions, such as communication with rhizobial bacteria in legumes, warrants exploration. frontiersin.orgnih.gov Understanding these roles could inform agricultural applications, potentially leading to the development of hardier crops.

Development of Advanced Analytical Methods for Complex Biological and Environmental Matrices

A significant challenge in phytochemical research is the accurate detection and quantification of specific compounds within complex mixtures like plant extracts or biological fluids. researchgate.netnih.gov The development of robust and sensitive analytical methods is paramount for advancing research on this compound.

High-Performance Liquid Chromatography (HPLC) is a standard and versatile technique for separating and quantifying flavonoids. akjournals.comoup.com Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and structural information, making it a powerful tool for identifying the compound and its metabolites in various samples. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Future work should focus on creating standardized, validated analytical protocols for this compound to ensure reproducibility across different studies, from pharmacokinetic analyses to quality control of herbal products. researchgate.netresearchgate.net

Potential for Metabolic Engineering and Biotechnological Production

Relying on agricultural cultivation for the supply of a single, often low-abundance, phytochemical can be inefficient and unsustainable. Metabolic engineering offers a promising alternative for producing high-value plant compounds in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govfrontiersin.org Significant progress has already been made in engineering microbes to produce flavonoid precursors, including p-coumaric acid and the core flavanone, naringenin. frontiersin.orgasm.orgnih.govplos.org

The primary challenge for producing this compound is the reconstruction of its long and complex biosynthetic pathway in a heterologous system. dtu.dk This requires the identification and functional expression of all necessary plant enzymes, including the specific glycosyltransferases and acyltransferases mentioned in section 9.1. Future research should focus on a "synthetic biology" approach, assembling the pathway in a modular fashion within a microbial chassis. Optimizing metabolic flux towards the final product and away from competing pathways will be critical for achieving economically viable yields. frontiersin.orgdtu.dk

Discovery and Characterization of Novel Analogues and Derivatives with Enhanced Biological Activities

The native structure of this compound provides a scaffold for the chemical synthesis of novel analogues and derivatives with potentially improved properties. oup.comnih.gov Chemical modification can enhance biological activity, improve solubility and stability, or increase bioavailability. nih.govmdpi.comgoogle.com For example, studies have shown that synthesizing different ester derivatives of p-coumaric acid can yield compounds with potent antimicrobial or antifungal activity. oup.comnih.govnih.gov

Future research should explore the semi-synthesis or total synthesis of novel derivatives of this compound. By modifying the flavonoid backbone, altering the sugar moiety, or substituting different acyl groups in place of p-coumarate, a library of new compounds could be created. These analogues could then be screened for enhanced antioxidant, anti-inflammatory, or cytotoxic activities, potentially leading to the development of new therapeutic agents. jmchemsci.comnih.gov

Research Outlook

The table below summarizes the key research challenges and future perspectives for this compound.

| Section | Research Challenge | Future Perspective |

| 9.1. Biosynthesis & Catabolism | Identification of specific enzymes (glycosyltransferases, acyltransferases) in the biosynthetic pathway and understanding the compound's degradation. | Gene discovery and functional characterization to enable a complete map of the metabolic pathway. |

| 9.2. Molecular Mechanisms | Lack of specific data on absorption, metabolism, and molecular targets of the compound. | In-vitro and in-vivo studies to determine bioavailability and elucidate mechanisms of action on key cellular pathways (e.g., NF-κB, MAPK). |

| 9.3. Ecological Roles | The specific function of the compound in plant defense and environmental interaction is unknown. | Elicitor studies and metabolomic profiling of plants under stress to determine the compound's role in biotic and abiotic resistance. |

| 9.4. Analytical Methods | Need for standardized and validated methods for quantification in complex matrices. | Development of robust HPLC, LC-MS, and NMR protocols for quality control, pharmacokinetic studies, and metabolomics. |

| 9.5. Metabolic Engineering | Reconstruction of a long, multi-step biosynthetic pathway in a microbial host. | Application of synthetic biology to engineer microbial cell factories for sustainable, high-yield production. |

| 9.6. Analogues & Derivatives | Exploration of the chemical space around the core structure to improve therapeutic properties. | Synthesis and screening of novel derivatives with enhanced biological activity, stability, and bioavailability. |

Q & A

Q. How is Sutherlandin trans-p-coumarate isolated from plant sources, and what purity levels are achievable?

this compound is typically isolated via solvent extraction followed by chromatographic techniques (e.g., column chromatography or preparative HPLC). For example, alkyl trans-p-coumarates from Artemisia heptapotamica were isolated using methanol extraction and silica gel chromatography, achieving purities >95% . LC-QToF analysis is critical for verifying purity and structural integrity during isolation . Commercial standards often report purities ≥97% via HPLC-UV/ELSD validation .

Q. What spectroscopic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation. ¹H- and ¹³C-NMR can confirm the trans-p-coumarate ester configuration and distinguish α- vs. γ-position acylation (e.g., γ-esterification in lignin models was confirmed via ¹³C–¹H correlation NMR) . High-resolution mass spectrometry (HRMS) and LC-QToF are used for molecular weight validation and fragmentation pattern analysis .

Q. How can researchers validate the stereochemical configuration of this compound?

Q. What are the key solubility and stability considerations for handling this compound in vitro?

The compound is typically soluble in polar aprotic solvents (DMSO, methanol) but may degrade under prolonged UV exposure or acidic/alkaline conditions. Stability studies recommend storage at –20°C in anhydrous form, with periodic HPLC validation to monitor degradation .

Advanced Research Questions

Q. What biochemical pathways are implicated in the biosynthesis of this compound?

Biosynthesis likely involves pre-acylation of lignin monomers via 4-coumarate-CoA ligase (4CL), which activates p-coumaric acid for esterification. ATP, Mg²⁺, and CoA are essential cofactors, as shown in cell-free assays . γ-Position esterification dominates over α-position due to enzymatic specificity, as demonstrated in maize lignin studies .

Q. How do structural modifications of this compound influence its bioactivity?

Methylation or glycosylation of the coumarate moiety can alter bioavailability. For example, methyl trans-p-coumarate exhibited cytotoxicity (IC₅₀ = 8.2 mg/mL) against glioblastoma cells, while syringic acid derivatives showed negligible effects . Molecular docking studies suggest PPARγ receptor interactions drive antidiabetic activity .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies in cytotoxicity or antimicrobial activity may arise from purity variations or cell-line specificity. Rigorous controls include:

Q. How can researchers differentiate this compound from isomeric or co-eluting compounds in complex matrices?

LC-MS/MS with MRM (multiple reaction monitoring) improves specificity by targeting unique fragmentation ions. For example, trans-p-coumarate derivatives yield distinct MS² fragments (e.g., m/z 147 for decarboxylated coumaric acid) compared to cis isomers .

Q. What are the limitations of using this compound in in vivo studies?

Poor bioavailability due to rapid hepatic metabolism or esterase cleavage requires formulation strategies (e.g., liposomal encapsulation). Observational studies in animal models cannot fully replicate human pharmacokinetics, necessitating dose-response validation .

Q. How can isotopic labeling resolve uncertainties in this compound’s metabolic fate?

¹⁴C-labeled p-coumaric acid tracer studies in cell-free systems confirmed its incorporation into p-hydroxybenzoate, ruling out opportunistic α-esterification . Stable isotope (¹³C/²H) labeling combined with NMR tracks metabolic intermediates in real-time .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.